molecular formula C17H19ClN2O4S B2825816 3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034524-49-5

3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2825816
CAS No.: 2034524-49-5
M. Wt: 382.86
InChI Key: OSFVNJZHTHBEKK-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide ( 2034262-70-7) is a synthetic benzenesulfonamide derivative with a molecular formula of C16H16ClFN2O3S and a molecular weight of 370.826 g/mol . This compound features a complex structure that incorporates multiple pharmacophores, including a sulfonamide group, chlorinated and fluorinated aromatic rings, and a methoxyazetidine moiety, which is of significant interest in modern medicinal chemistry and drug discovery . The compound is provided with a minimum purity of 90% and is available for various research applications . Benzenesulfonamide compounds are a widely studied class of molecules known for their diverse biological activities. Structural analogs of this compound, particularly those containing sulfonamide and azetidine groups, are frequently investigated for their potential as therapeutic agents, as evidenced by their inclusion in patent literature for drug development . Furthermore, research on similar sulfonamide derivatives highlights their potential in antioxidant investigations, suggesting a possible area of application for this compound . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-23-14-10-20(11-14)13-5-3-12(4-6-13)19-25(21,22)15-7-8-17(24-2)16(18)9-15/h3-9,14,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFVNJZHTHBEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the chloro and methoxy groups, as well as the formation of the azetidine ring. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chloro group.

    Methoxylation reactions: to add the methoxy group.

    Cyclization reactions: to form the azetidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Ammonia, thiols, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name (CAS/Reference) Molecular Formula Key Substituents Biological Activity/Notes Synthesis Method (Reference)
Target Compound C₁₉H₂₀ClN₂O₄S 3-Cl, 4-OCH₃, 4-(3-methoxyazetidin-1-yl)phenyl Hypothesized antimicrobial/diuretic activity (based on analogs) Not specified
4'-Fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]-[1,1'-biphenyl]-4-sulfonamide (2034423-64-6) C₂₂H₂₁FN₂O₃S 4'-F, biphenyl core, 3-methoxyazetidine Structural similarity to target; fluorination may enhance metabolic stability Not specified
N-(3-Methoxybenzoyl)-4-methyl-benzenesulfonamide C₁₅H₁₅NO₄S 3-OCH₃ benzoyl, 4-CH₃ Crystallographic data available; no reported bioactivity Recrystallization from ethanol
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₄S₂ Oxazole ring, 4-CH₃ Antimicrobial activity (Gram-positive bacteria) Conventional coupling reactions
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (338964-27-5) C₂₃H₂₂ClN₃O₃S Benzimidazole core, 3-OCH₃ benzyl Potential kinase inhibition (benzimidazole analogs) Multi-step Suzuki coupling

Physicochemical and Pharmacological Properties

Key Observations:
  • Azetidine vs. Benzimidazole Substituents : The 3-methoxyazetidine in the target compound (vs. benzimidazole in ) may reduce steric hindrance, improving solubility and bioavailability.
  • Antimicrobial Activity : The oxazole-containing sulfonamide demonstrates that electron-withdrawing groups (e.g., Cl, F) enhance activity against Gram-positive bacteria.
Data Table: Selected Properties
Property Target Compound 4'-Fluoro-Biphenyl Analog Benzimidazole Analog Oxazole Analog
Molecular Weight (g/mol) 407.89 412.47 455.96 415.47
LogP (Predicted) ~3.2 ~3.5 ~4.1 ~2.8
Water Solubility Low (methoxy enhances) Moderate (fluorine effect) Low (bulky benzimidazole) Moderate (oxazole polarity)
Reported Activity Unknown Not specified Not specified Antimicrobial

Q & A

Basic: What are the key synthetic routes for 3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzene sulfonamide core. Key steps include:

  • Sulfonylation : Coupling of 3-chloro-4-methoxybenzenesulfonyl chloride with a substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine).
  • Azetidine Incorporation : Introduction of the 3-methoxyazetidine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Optimization : Reactions are performed under inert atmospheres (N₂/Ar) at 80–110°C, with yields improved by microwave-assisted synthesis (20–40% reduction in reaction time) .
    Critical Parameters :
  • Solvent choice (DMF or THF for polar intermediates).
  • Purification via column chromatography or recrystallization.
  • Purity validation by HPLC (>95%) .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, azetidine protons at δ 3.5–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 451.08) .
  • Infrared (IR) Spectroscopy : Sulfonamide S=O stretching at 1150–1350 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to controls like doxorubicin .
  • Enzyme Inhibition : COX-2 inhibition assays (ELISA) to evaluate anti-inflammatory potential .
  • Anti-inflammatory Activity : LPS-induced NO production in RAW 264.7 macrophages .
    Key Data :
AssayIC₅₀ (μM)Reference
MCF-7 Cytotoxicity12.3 ± 1.2
COX-2 Inhibition0.85 ± 0.1

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

  • Substituent Variation :
    • Replace methoxy with ethoxy or halogen (Cl/F) to modulate lipophilicity .
    • Modify the azetidine ring (e.g., 3-ethoxyazetidine) to enhance metabolic stability .
  • Computational Modeling :
    • Molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or kinases .
    • MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • In Vitro Validation :
    • Dose-response curves (IC₅₀) and selectivity profiling against off-target enzymes .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
  • Purity Reassessment : Verify compound integrity via LC-MS and ¹H NMR to rule out degradation .
  • Orthogonal Assays : Confirm anti-inflammatory activity using both NO production (RAW 264.7) and TNF-α ELISA (THP-1 cells) .
    Case Study : Discrepant cytotoxicity data (IC₅₀ = 12.3 μM vs. 45.6 μM) were resolved by identifying batch-to-batch variability in azetidine coupling efficiency .

Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?

Answer:

  • Anti-Cancer : Xenograft models (e.g., MDA-MB-231 in nude mice) with weekly IV dosing (10–20 mg/kg). Monitor tumor volume and metastasis .
  • Anti-Inflammatory : Carrageenan-induced paw edema in rats. Measure edema reduction and plasma cytokine levels (IL-6, TNF-α) .
  • Pharmacokinetics :
    • Bioavailability : Oral vs. IV administration in Sprague-Dawley rats.
    • Half-Life : LC-MS/MS to quantify plasma concentrations over 24h .

Advanced: What strategies improve solubility and bioavailability for in vivo applications?

Answer:

  • Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
  • Salt Formation : Prepare hydrochloride or sodium salts to improve crystallinity and dissolution .

Advanced: How to address metabolic instability observed in preclinical studies?

Answer:

  • Metabolite Identification : Use liver microsomes (human/rat) with LC-HRMS to detect oxidation products (e.g., sulfone or demethylated metabolites) .
  • Structural Hardening : Replace metabolically labile groups (e.g., methoxy with CF₃) .
  • CYP Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in PK studies to prolong half-life .

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